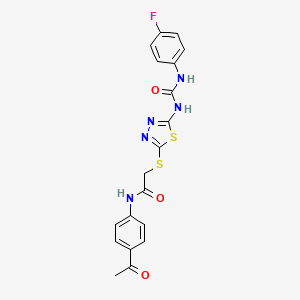

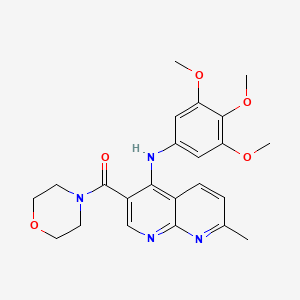

![molecular formula C23H22N2O3 B2478006 tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate CAS No. 1272756-33-8](/img/structure/B2478006.png)

tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate, also known as TAPP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. TAPP is a member of the benzo[h]chromene family and has shown potential in the treatment of various diseases, including cancer and neurodegenerative disorders.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis Methods : This compound is typically synthesized from starting materials like tert-butyl 4-oxopiperidine-1-carboxylate and ethyl cyanomalonate, coupled with aromatic aldehydes to afford Schiff base compounds. Such syntheses are characterized using spectroscopic methods like FTIR, NMR, and X-ray crystallographic analysis (Çolak, Karayel, Buldurun, & Turan, 2021).

Chemical Structure Analysis

- Molecular Structure and Hydrogen Bonding : The molecular structure of similar compounds is often stabilized by intramolecular hydrogen bonds, as observed in X-ray crystallographic studies. These structural insights are crucial for understanding the compound's physical and chemical properties (Çolak et al., 2021).

Pharmacological Potential

- Drug Metabolism Studies : Compounds with tert-butyl and pyridine groups have been investigated for their metabolism in human liver microsomes and cytochrome P450 isoforms. These studies are critical for understanding the metabolic pathways and potential therapeutic uses of the compound (Prakash, Wang, O’Connell, & Johnson, 2008).

Application in Drug Synthesis

- Intermediate in Antitumor Drugs : Some derivatives of tert-butyl-4H-chromene-2-carboxylic acid have been synthesized for use in the structural-activity relationship studies of antitumor antibiotics (Li, Wang, Wang, Luo, & Wu, 2013).

Methodological Advancements

- Baylis-Hillman Methodology : This compound has been used to demonstrate the first application of Baylis-Hillman methodology in the synthesis of chromone derivatives, indicating its utility in organic synthesis (Faridoon, Olomola, Klein, & Kaye, 2016).

Propiedades

IUPAC Name |

tert-butyl 2-amino-4-pyridin-3-yl-4H-benzo[h]chromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c1-23(2,3)28-22(26)19-18(15-8-6-12-25-13-15)17-11-10-14-7-4-5-9-16(14)20(17)27-21(19)24/h4-13,18H,24H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPPQWXFANOJFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C=CC4=CC=CC=C42)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

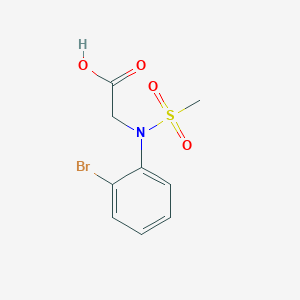

![Ethyl 4-((4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2477923.png)

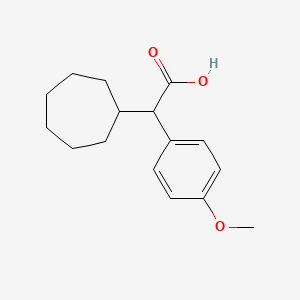

![3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2477928.png)

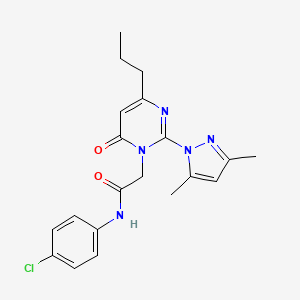

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2477929.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2477930.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2477932.png)

![6-fluoro-4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2477936.png)